molecular formula C15H16O5 B2497930 Methyl 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoate CAS No. 903851-01-4

Methyl 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoate

Cat. No.: B2497930
CAS No.: 903851-01-4
M. Wt: 276.288
InChI Key: BTSXTUAEKCRPQH-UHFFFAOYSA-N
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Description

Methyl 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoate is a synthetic organic compound belonging to the coumarin family Coumarins are a class of benzopyrones that are widely studied for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Scientific Research Applications

Methyl 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of dyes, fragrances, and agrochemicals.

Future Directions

Given the significant inhibitory activity against the growth of tested bacterial strains exhibited by similar compounds , future research could explore the potential of “Methyl 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoate” as an antimicrobial agent. Further studies could also investigate its potential applications in other areas of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with appropriate reagents. One common method includes the esterification of 7-hydroxy-4-methylcoumarin with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of Methyl 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which enhances its chemical stability and biological activity.

Properties

IUPAC Name

methyl 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-9-6-15(17)20-13-8-12(18-2)10(7-11(9)13)4-5-14(16)19-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSXTUAEKCRPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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